molecular formula C7H11NO4 B042292 Methyl acrylamidoglycolate methyl ether CAS No. 77402-03-0

Methyl acrylamidoglycolate methyl ether

Cat. No. B042292
CAS RN: 77402-03-0
M. Wt: 173.17 g/mol
InChI Key: JMSTYCQEPRPFBF-UHFFFAOYSA-N
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Description

Methyl acrylamidoglycolate methyl ether (MAGME) is a compound used in the synthesis of polymers . It has an electron-poor double bond and activated ester functionalities .


Synthesis Analysis

Polymers were synthesized from MAGME and various primary amines by utilizing MAGME’s electron poor double bond and activated ester functionalities . The polymerizations generally proceeded to relatively high conversions .


Molecular Structure Analysis

MAGME has a molecular formula of C7H11NO4 . The molecule contains a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Ethers, like MAGME, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

MAGME has a molecular weight of 173.16654 g/mol . Ethers, like MAGME, are known for their volatility and low flashpoint temperature .

Scientific Research Applications

  • Drug Delivery and Biomimicry : A study by Wang et al. (2018) discussed the use of amphiphilic copolymers with methyl acrylamidoglycolate methyl ether for potential applications in drug delivery systems, sensors, controllable catalysis, and mimicry of biomacromolecules (Wang et al., 2018).

  • Catalysis in Organic Synthesis : Tőke et al. (1998) and Maarschalkerwaart et al. (1992) both explored the use of methyl acrylamidoglycolate methyl ether as a catalyst in the enantioselective Michael addition of methyl phenylacetate to methyl acrylate, achieving high chemical yields and enantiomeric excess (Tőke et al., 1998), (Maarschalkerwaart et al., 1992).

  • Chain Transfer Agent in Polymerization : Meijs and Rizzardo (1990) demonstrated the role of methyl acrylamidoglycolate methyl ether as a sulfur-free chain transfer agent in the polymerization of various monomers like methyl methacrylate and styrene (Meijs & Rizzardo, 1990).

  • Star Polymer Synthesis for Drug Delivery : Liu et al. (2012) utilized star polymers made from methyl acrylamidoglycolate methyl ether for drug delivery applications, noting their comparable cytotoxicity to free doxorubicin (Liu et al., 2012).

  • Synthesis of Synthetic Polysaccharides : Schweiger (1964) reported the use of methyl mono- and di-O-allyl-α-D-glucosides in the preparation of synthetic polysaccharides via polymerization with acrylamide under certain conditions (Schweiger, 1964).

  • Corrosion Inhibition : Ma et al. (2016) found that the new corrosion inhibitor acrylamide methyl ether, derived from N-methylol acrylamide, showed high inhibition efficiency for mild steel in acidic conditions (Ma et al., 2016).

  • Polymer Synthesis and Applications : Trumbo (1993) discussed the synthesis of polymers based on methyl acrylamidoglycolate methyl ether, which have applications in creating low viscosity and low glass transition temperature polymers (Trumbo, 1993).

Safety And Hazards

MAGME is harmful if swallowed and irritating to eyes . It may cause cancer and heritable genetic damage .

Future Directions

MAGME has been used in the synthesis of polymers, which have applications in various fields . For instance, it has been used in the preparation of a thermoresponsive copolymer of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (MEO2MA) . Future research may focus on developing new applications for these polymers .

properties

IUPAC Name

methyl 2-methoxy-2-(prop-2-enoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h4,6H,1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSTYCQEPRPFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868435
Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl acrylamidoglycolate methyl ether

CAS RN

77402-03-0
Record name Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate
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Record name Methyl acrylamidoglycolate methyl ether
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Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Record name Methyl 2-methoxy-2-[1-oxo-2-(propenyl)amino]acetate
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Record name Methyl acrylamidomethoxyacetate
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Record name METHYL ACRYLAMIDOGLYCOLATE METHYL ETHER
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Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirrer and an extractor filled with a molecular sieve drying agent was added 300 parts acrylamidoglycolic acid, 3000 parts methanol, 0.05 parts phenothiazine, 4.5 parts 98% sulfuric acid and 200 parts chloroform. The mixture was heated to reflux and the distillate was allowed to pass through the extractor for 61/2 hours. The mixture was cooled and allowed to stand for 16 hours at which point the mixture was warmed to about 40° C., 19 g of sodium carbonate was added, and the solution was stirred for 21/2 hours. The mixture was filtered and vacuum stripped of solvent. The solid residue was extracted with chloroform. Diethyl ether was added to the extract and a polymeric mass precipitated which was discarded. The remaining extract was stripped of solvent to yield 264.2 parts of crude MAGME which was confirmed by chemical analysis.
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Synthesis routes and methods II

Procedure details

Methyl acrylamidoglycolate, as prepared in Example I, in the amount of 100 parts (0.63 mole) is combined with 200 parts of methanol (6.3 moles), 0.10 parts of the methyl ether of hydroquinone and 0.005 part of ethylene-diamine tetraacetic acid and 5.0 parts of a 40% aqueous solution of paratoluenesulfonic acid is added as catalyst. The reaction mixture is heated for 4 hours at reflux temperature and then cooled and filtered. Vacuum stripping of the methanol results in crystallization of the product. An 85% yield of methyl acrylamidoglycolate methyl ether is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Magnet, J Guillot - … Chemie. Macromolecular Symposia, 1990 - Wiley Online Library
… (BuA) functionalized with methyl acrylamidoglycolate methyl ether (MAGME) has been … by American Cyanamid Company : the methyl acrylamidoglycolate methyl ether (MAGME). …
Number of citations: 2 onlinelibrary.wiley.com
DL Trumbo - Polymer Bulletin, 1993 - Springer
… Polymers were synthesized from methyl acrylamidoglycolate methyl ether (MAGME) and various primary amines by utilizing MAGME's electron poor double bond and activated ester …
Number of citations: 2 link.springer.com
Q Lin, T Steinhäusler, L Simpson, M Wilder… - Chemistry of …, 1997 - ACS Publications
… Methyl acrylamidoglycolate methyl ether (MAGME) monomer was obtained from American Cyanamid. It was used as received for polymerization but recrystallized from xylene for NMR …
Number of citations: 56 pubs.acs.org
Q Lin, LL Simpson, T Steinhaeusler… - … Process Control for …, 1996 - spiedigitallibrary.org
… Methyl acrylamidoglycolate methyl ether (MAGME) monomer was obtained from American Cyanamid. It was used as received for polymerization, but recrystallized from xylene for NMR …
Number of citations: 1 www.spiedigitallibrary.org
TV Chirila, IJ Constable, Y Hong… - Cells and …, 1995 - digitalcommons.usu.edu
… From a large series of polymers produced by the aqueous polymerization of methyl acrylamidoglycolate methyl ether (MAGME), a gel synthesized in 80% water was selected for an …
Number of citations: 16 digitalcommons.usu.edu
M Ooka, H Ozawa - Progress in organic coatings, 1994 - Elsevier
Recent developments in crosslinking technology for solvent- and water-based coatings were reviewed through a survey of patent literatures and research papers. The developments …
Number of citations: 79 www.sciencedirect.com
LJ LeBarron - 1996 - elibrary.ru
… (1,6-hexamethylene bis(allyl carbamate)), were polymerized by bulk free radical reaction, as were CR-39 and the vinyl monomer MAGME (methyl acrylamidoglycolate methyl ether) The …
Number of citations: 0 elibrary.ru
D Charmot, JF D'Allest, F Dobler - Polymer, 1996 - Elsevier
… Other water soluble functional monomers like N-methylol acrylamide 1, methyl acrylamidoglycolate methyl ether 11 and styrene sulfonate 12'13 were also examined in …
Number of citations: 26 www.sciencedirect.com
MJ Colthurst, RL Williams, PS Hiscott, I Grierson - Biomaterials, 2000 - Elsevier
… Poly(methyl acrylamidoglycolate methyl ether) Purified industrial grade methyl acrylamidoglycolate methyl ether was polymerised using redox initiation to give a water-swellable …
Number of citations: 209 www.sciencedirect.com
JM Havard, M Yoshida, D Pasini… - Journal of Polymer …, 1999 - Wiley Online Library
… 7c We have described another negative-tone, water-soluble, chemically amplified resist formed by the photocrosslinking of poly(methyl acrylamidoglycolate methyl ether).2b,c …
Number of citations: 39 onlinelibrary.wiley.com

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